Cas no 27652-89-7 (4-Chlorophenyl-2-pyridinylmethanol)
4-Chlorophenyl-2-pyridinylmethanol Chemical and Physical Properties
Names and Identifiers
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- ALPHA-(4-CHLOROPHENYL)PYRIDINE-2-METHANOL
- alpha.-(4-chlorophenyl)-2-Pyridinemethanol
- 4-Chlorophenyl-2-pyridinylmethanol
- alpha-(4-Chlorophenyl)-2-pyridinemethanol
- (4-Chlorophenyl)(pyridin-2-yl)methanol
- &alpha
- α-(4-Chlorophenyl)-2-pyridinemethanol
- α-(4-chlorophenyl)pyridine-2-methanol
- 2-Pyridinemethanol, alpha-(4-chlorophenyl)-
- (4-chlorophenyl)-pyridin-2-ylmethanol
- 2-Pyridinemethanol, a-(4-chlorophenyl)-
- 2-Pyridinemethanol,a-(4-chlorophenyl)-
- AK110915
- (4-chlorophenyl)-2-pyridylmethan-1-ol
- NSC47970
- (S)-(4-chlorophenyl)-pyridin-2-ylmethanol
- Carbinoxamine Impurity A
- alpha.-(4-chlorophenyl)-2-Pyri
- BHA02247
- ZFUPOFQRQNJDNS-UHFFFAOYSA-N
- .ALPHA.-(4-CHLOROPHENYL)-2-PYRIDINEMETHANOL
- NSC 47970
- MFCD00023493
- 7WG0AN693Y
- NSC-31264
- SB47925
- J-016841
- FT-0651514
- (P-CHLOROPHENYL)(2-PYRIDINYL)METHANOL
- UNII-7WG0AN693Y
- (4-Chlorophenyl)(2-pyridyl)methanol
- (S)-(2-Pyridinyl)(4-chlorophenyl)methanol pound>>(S)-alpha-(4-chlorophenyl)pyridine-2-methanol
- EINECS 248-592-1
- AC-5509
- PD057701
- A5336
- NS00049528
- BCP30107
- DS-4994
- (4-chlorophenyl)-2-pyridylmethanol
- C2646
- NSC 31264
- SCHEMBL3678911
- AKOS003406653
- 27652-89-7
- 2-Pyridinemethanol, .alpha.-(4-chlorophenyl)-
- AM20080856
- CS-B0344
- Oprea1_370014
- SY055237
- 4-Chlorphenyl-(2-pyridyl)-methanol
- DTXSID801286693
- NSC-47970
- NSC31264
- A-(4-Chlorophenyl)-2-pyridinemethanol
- 4-Chlorophenyl-2-pyridinylmethanol;a-(4-Chlorophenyl)-2-pyridinemethanol
- ALBB-025396
- I+/--(4-Chlorophenyl)-2-pyridinemethanol
- DB-022941
- DTXCID501002408
- HY-32237
-
- MDL: MFCD00023493
- Inchi: 1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H
- InChI Key: ZFUPOFQRQNJDNS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=CC=CN=1)O
Computed Properties
- Exact Mass: 219.04500
- Monoisotopic Mass: 219.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 33.1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Light brown solid
- Density: 1.275
- Melting Point: 82.0 to 86.0 deg-C
- Boiling Point: 364.3 °C at 760 mmHg
- Flash Point: 174.1 °C
- Refractive Index: 1.614
- PSA: 33.12000
- LogP: 2.81670
4-Chlorophenyl-2-pyridinylmethanol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4-Chlorophenyl-2-pyridinylmethanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chlorophenyl-2-pyridinylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YP331-20g |
4-Chlorophenyl-2-pyridinylmethanol |
27652-89-7 | 97% | 20g |
311.0CNY | 2021-08-06 | |
| Apollo Scientific | OR40636-25g |
2-[(4-Chlorophenyl)(hydroxy)methyl]pyridine |
27652-89-7 | 97+% | 25g |
£46.00 | 2024-08-02 | |
| Apollo Scientific | OR40636-100g |
2-[(4-Chlorophenyl)(hydroxy)methyl]pyridine |
27652-89-7 | 97+% | 100g |
£148.00 | 2024-08-02 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68966-1g |
4-Chlorophenyl-2-pyridinylmethanol |
27652-89-7 | 98% | 1g |
¥1058.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68966-5g |
4-Chlorophenyl-2-pyridinylmethanol |
27652-89-7 | 98% | 5g |
¥3061.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68966-250mg |
4-Chlorophenyl-2-pyridinylmethanol |
27652-89-7 | 98% | 250mg |
¥377.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68966-500mg |
4-Chlorophenyl-2-pyridinylmethanol |
27652-89-7 | 98% | 500mg |
¥680.00 | 2022-04-26 | |
| abcr | AB415402-1 g |
(4-Chlorophenyl)(pyridin-2-yl)methanol, 95%; . |
27652-89-7 | 95% | 1g |
€59.40 | 2022-03-24 | |
| abcr | AB415402-5 g |
(4-Chlorophenyl)(pyridin-2-yl)methanol, 95%; . |
27652-89-7 | 95% | 5g |
€75.50 | 2022-03-24 | |
| abcr | AB415402-10 g |
(4-Chlorophenyl)(pyridin-2-yl)methanol, 95%; . |
27652-89-7 | 95% | 10g |
€90.20 | 2022-03-24 |
4-Chlorophenyl-2-pyridinylmethanol Suppliers
4-Chlorophenyl-2-pyridinylmethanol Related Literature
-
Kai Wu,Zhijun Yang,Xiangguo Meng,Rong Chen,Jiankun Huang,Lei Shao Catal. Sci. Technol. 2020 10 1650
-
Yitong Chen,Baodi Ma,Songshuang Cao,Xiaomei Wu,Yi Xu RSC Adv. 2019 9 2325
Additional information on 4-Chlorophenyl-2-pyridinylmethanol
Introduction to 4-Chlorophenyl-2-pyridinylmethanol (CAS No. 27652-89-7)
4-Chlorophenyl-2-pyridinylmethanol, with the chemical identifier CAS No. 27652-89-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a 4-chlorophenyl moiety linked to a 2-pyridinylmethanol backbone, has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry.
The molecular structure of 4-Chlorophenyl-2-pyridinylmethanol consists of a chlorinated aromatic ring connected to a pyridine-based alcohol group. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical modifications, enabling researchers to tailor its reactivity for specific applications.
In recent years, the compound has been explored in the development of novel therapeutic agents. Its structural features are particularly relevant in the design of molecules targeting neurological disorders, where the combination of phenyl and pyridine rings can modulate receptor interactions and enhance bioavailability. Preliminary studies have indicated that derivatives of 4-Chlorophenyl-2-pyridinylmethanol exhibit promising pharmacological properties, including anti-inflammatory and analgesic effects.
The synthesis of 4-Chlorophenyl-2-pyridinylmethanol involves multi-step organic reactions that highlight the compound's synthetic utility. Key steps often include chlorination of a phenyl derivative followed by nucleophilic substitution with a pyridine-containing alcohol. These synthetic pathways are well-documented in the literature and have been optimized for high yield and purity, making the compound accessible for further functionalization.
One of the most compelling aspects of 4-Chlorophenyl-2-pyridinylmethanol is its role as a building block in medicinal chemistry. Researchers have leveraged its structural motifs to develop new scaffolds for drug candidates. For instance, modifications at the hydroxymethyl group can introduce various pharmacophores, while the chloro-substituent on the phenyl ring allows for further derivatization via cross-coupling reactions. This flexibility has led to several patents and ongoing clinical trials exploring its therapeutic potential.
The pharmacological profile of 4-Chlorophenyl-2-pyridinylmethanol has been extensively studied in preclinical models. Its ability to interact with multiple biological targets suggests broad therapeutic applications. Notably, it has shown efficacy in models of pain management and neuroprotection, areas where traditional treatments often face limitations. The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
In addition to its pharmaceutical applications, 4-Chlorophenyl-2-pyridinylmethanol has found utility in agrochemical research. Its structural analogs have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The combination of aromatic and heterocyclic components in its structure makes it a suitable candidate for developing compounds that can interact with biological targets in plants, offering new solutions for crop protection.
The analytical characterization of 4-Chlorophenyl-2-pyridinylmethanol is another area where this compound has been extensively studied. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been employed to elucidate its structure and purity. These analytical methods ensure that researchers can confidently incorporate this compound into their synthetic pathways without concerns about impurities or structural anomalies.
The future prospects for 4-Chlorophenyl-2-pyridinylmethanol are promising, with ongoing research aimed at expanding its applications across multiple domains. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of new derivatives with enhanced pharmacological properties. Additionally, green chemistry principles are being integrated into its synthesis to make production more sustainable and environmentally friendly.
In conclusion, 4-Chlorophenyl-2-pyridinylmethanol (CAS No. 27652-89-7) is a versatile compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features and synthetic accessibility make it an invaluable tool for researchers seeking to develop novel therapeutics and functional materials. As scientific understanding continues to evolve, it is likely that this compound will play an even greater role in advancing chemical biology and drug discovery.
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